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Introduction
The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a

key regulator of embryonic development, cell proliferation, differentiation, and angiogenesis. In

a significant subset of prostate cancers, a chromosomal translocation leads to the fusion of the

TMPRSS2 promoter with the ERG gene, resulting in the overexpression of a truncated or full-

length ERG protein.[1][2][3] This aberrant expression is implicated in tumorigenesis and

disease progression by impacting various cellular processes including cell migration, invasion,

and proliferation.[4][5][6][7] Lentiviral-mediated gene overexpression is a powerful tool to study

the functional consequences of elevated ERG levels in cancer cell lines, providing a stable and

efficient method for long-term gene expression.

These application notes provide a detailed, representative protocol for the lentiviral

overexpression of ERG in a cancer cell line, using NCI-H38 as a placeholder example. Due to

the lack of specific literature for NCI-H38, this protocol is a composite based on established

lentiviral transduction methods for various mammalian cell lines.[8][9] Also included are

representative data tables and a diagram of the ERG signaling pathway to guide experimental

design and interpretation.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b609494?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432248/
https://dash.harvard.edu/entities/publication/73120378-e39d-6bd4-e053-0100007fdf3b
https://pmc.ncbi.nlm.nih.gov/articles/PMC4549934/
https://pubmed.ncbi.nlm.nih.gov/25239421/
https://academic.oup.com/ajcp/article/142/4/533/1767274
https://www.researchgate.net/publication/265864234_Quantitative_Analysis_of_ERG_Expression_and_Its_Splice_Isoforms_in_Formalin-Fixed_Paraffin-Embedded_Prostate_Cancer_Samples_Association_With_Seminal_Vesicle_Invasion_and_Biochemical_Recurrence
https://research-information.bris.ac.uk/en/publications/quantitative-analysis-of-erg-expression-and-its-splice-isoforms-i/
https://hollingscancercenter.musc.edu/research/shared-resources/shrna/lentivirus-transduction
https://www.addgene.org/protocols/lentivirus-production/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overexpression of ERG is known to modulate the expression of various downstream target

genes involved in cell motility and proliferation. The following tables represent expected

quantitative outcomes from experiments involving the lentiviral overexpression of ERG.

Table 1: Representative Quantitative PCR (qPCR) Analysis of ERG and Downstream Target

Gene Expression

Gene
Fold Change (ERG
Overexpression vs.
Control)

P-value

ERG 16.0 < 0.01

MMP7 3.5 < 0.05

OPN 2.8 < 0.05

SEPT9 4.2 < 0.01

E-Cadherin 0.4 < 0.05

Data is hypothetical and based on trends reported in the literature.[5]

Table 2: Representative Cell Proliferation and Invasion Assay Results

Condition
Relative Cell Proliferation
(OD 570nm)

Relative Cell Invasion
(Fold Change)

Control (Empty Vector) 1.00 ± 0.12 1.00 ± 0.25

ERG Overexpression 1.85 ± 0.21 3.20 ± 0.45

Data is hypothetical and represents typical results observed in functional assays upon ERG

overexpression.

Experimental Protocols
This section details the necessary protocols for lentiviral production and subsequent

transduction of a target cancer cell line to achieve stable ERG overexpression.
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Protocol 1: Lentiviral Vector Production in HEK293T
Cells
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-

generation packaging system.

Materials:

HEK293T cells

DMEM with 10% Fetal Bovine Serum (FBS)

Opti-MEM I Reduced Serum Medium

Lentiviral transfer plasmid containing ERG cDNA (pLenti-ERG-RFP) and a control vector

(pLenti-RFP)

Packaging plasmids (e.g., psPAX2)

Envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

0.45 µm syringe filters

Sterile polypropylene tubes

Procedure:

Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in

DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of

transfection.

Transfection Complex Preparation:

In a sterile tube, dilute the plasmids: 10 µg of pLenti-ERG-RFP, 7.5 µg of psPAX2, and 2.5

µg of pMD2.G in 500 µL of Opti-MEM.
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In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to

the manufacturer's instructions.

Combine the diluted plasmids and the diluted transfection reagent, mix gently, and

incubate at room temperature for 20 minutes.

Transfection: Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed

DMEM with 10% FBS. Add the transfection complex dropwise to the cells.

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

Harvesting Viral Supernatant:

At 48 hours post-transfection, collect the supernatant containing the viral particles into a

sterile polypropylene tube.

Add 10 mL of fresh DMEM with 10% FBS to the cells and return them to the incubator.

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour

collection.

Viral Particle Filtration and Storage:

Centrifuge the collected supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.

Filter the supernatant through a 0.45 µm syringe filter.

Aliquot the viral supernatant and store it at -80°C.

Protocol 2: Lentiviral Transduction of NCI-H38 Cells
This protocol outlines the steps for transducing the target cancer cell line with the produced

lentiviral particles.

Materials:

NCI-H38 cells

RPMI-1640 with 10% FBS
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Lentiviral particles (pLenti-ERG-RFP and pLenti-RFP control)

Polybrene (8 mg/mL stock)

Puromycin (for selection, concentration to be determined)

Procedure:

Cell Seeding: The day before transduction, seed 2 x 10^5 NCI-H38 cells per well in a 6-well

plate in RPMI-1640 with 10% FBS.

Transduction:

On the day of transduction, remove the media from the cells.

Add 1 mL of fresh RPMI-1640 with 10% FBS.

Add Polybrene to a final concentration of 8 µg/mL.

Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of

Infection, MOI, by titration).

Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

Media Change: After 24 hours, remove the virus-containing media and replace it with fresh

RPMI-1640 with 10% FBS.

Selection of Transduced Cells:

48 hours post-transduction, begin selection by adding the appropriate concentration of

puromycin to the media. The optimal puromycin concentration should be determined

beforehand with a kill curve.

Replace the media with fresh puromycin-containing media every 2-3 days until non-

transduced control cells are eliminated.

Expansion of Stable Cell Line: Expand the surviving, stably transduced cells for downstream

experiments. Confirm ERG overexpression by qPCR and Western blotting.
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Caption: Workflow for lentiviral overexpression of ERG and subsequent analysis.

ERG Signaling Pathway in Cancer
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Caption: Simplified ERG signaling pathway in cancer progression.

Need Custom Synthesis?
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References

1. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC
[pmc.ncbi.nlm.nih.gov]

2. The transcription factor ERG increases expression of neurotransmitter receptors on
prostate cancer cells [dash.harvard.edu]

3. The transcription factor ERG increases expression of neurotransmitter receptors on
prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b609494?utm_src=pdf-body-img
https://www.benchchem.com/product/b609494?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4432248/
https://dash.harvard.edu/entities/publication/73120378-e39d-6bd4-e053-0100007fdf3b
https://dash.harvard.edu/entities/publication/73120378-e39d-6bd4-e053-0100007fdf3b
https://pmc.ncbi.nlm.nih.gov/articles/PMC4549934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4549934/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Quantitative analysis of ERG expression and its splice isoforms in formalin-fixed, paraffin-
embedded prostate cancer samples: association with seminal vesicle invasion and
biochemical recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. researchgate.net [researchgate.net]

7. research-information.bris.ac.uk [research-information.bris.ac.uk]

8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center
[hollingscancercenter.musc.edu]

9. addgene.org [addgene.org]

To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral
Overexpression of ERG in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b609494#lentiviral-overexpression-of-erg-in-ncd38-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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